molecular formula C20H21N3O3 B3890379 2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B3890379
M. Wt: 351.4 g/mol
InChI Key: QYHGDUIFCYJAES-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives is a well-studied field. There are many methods available, often associated with the name of the discoverer, such as Fischer indole synthesis, Bischler indole synthesis, Reissert indole synthesis, and others . One recent method involves the use of alkynes as substrates, which are particularly attractive due to their wide variability in reactivity, substituent tolerance, chemoselectivity, and ability to react with both nucleophiles and electrophiles .

Mechanism of Action

The mechanism of action of indole derivatives can depend on their specific structure and the biological system they interact with. Some indole derivatives have shown anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with indole derivatives can depend on the specific compound. Some indole derivatives are used as drugs and have been thoroughly tested for safety, while others may be less well-studied .

Future Directions

The field of indole derivatives is a vibrant area of research, with new compounds and reactions being discovered regularly. Future research will likely continue to explore the synthesis of new indole derivatives, their biological activities, and their potential applications in medicine and other fields .

Properties

IUPAC Name

(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-13-3-8-18-16(11-13)17-12-21(2)10-9-19(17)22(18)20(24)14-4-6-15(7-5-14)23(25)26/h3-8,11,17,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGDUIFCYJAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Reactant of Route 3
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Reactant of Route 4
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Reactant of Route 5
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

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